molecular formula C13H11NO7 B14226645 Dimethyl 2-(3-nitrobenzoyl)but-2-enedioate CAS No. 615537-93-4

Dimethyl 2-(3-nitrobenzoyl)but-2-enedioate

Cat. No.: B14226645
CAS No.: 615537-93-4
M. Wt: 293.23 g/mol
InChI Key: SWSLDRBBSPLURK-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-nitrobenzoyl)but-2-enedioate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group attached to a benzoyl moiety, which is further connected to a butenedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(3-nitrobenzoyl)but-2-enedioate typically involves the esterification of 2-(3-nitrobenzoyl)but-2-enedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-nitrobenzoyl)but-2-enedioate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-(3-aminobenzoyl)but-2-enedioate.

    Substitution: Formation of various substituted benzoyl derivatives depending on the substituent introduced.

Scientific Research Applications

Dimethyl 2-(3-nitrobenzoyl)but-2-enedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of Dimethyl 2-(3-nitrobenzoyl)but-2-enedioate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites in proteins and DNA, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate
  • Dimethyl 2-(2-nitrobenzoyl)but-2-enedioate
  • Dimethyl 2-(3-nitrobenzoylamino)terephthalate

Uniqueness

Dimethyl 2-(3-nitrobenzoyl)but-2-enedioate is unique due to the specific positioning of the nitro group on the benzoyl moiety, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

CAS No.

615537-93-4

Molecular Formula

C13H11NO7

Molecular Weight

293.23 g/mol

IUPAC Name

dimethyl 2-(3-nitrobenzoyl)but-2-enedioate

InChI

InChI=1S/C13H11NO7/c1-20-11(15)7-10(13(17)21-2)12(16)8-4-3-5-9(6-8)14(18)19/h3-7H,1-2H3

InChI Key

SWSLDRBBSPLURK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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